molecular formula C15H16ClN3O3S B8277094 (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester

(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester

Cat. No.: B8277094
M. Wt: 353.8 g/mol
InChI Key: NDFGYCGTQKYVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the esterification of the carbamic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: (4-Carboxy-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.

    Reduction: (4-Hydroxymethyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-3-ylmethylcarbamic acid tert-butyl ester
  • (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid methyl ester
  • (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid ethyl ester

Uniqueness

(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)carbamate

InChI

InChI=1S/C15H16ClN3O3S/c1-15(2,3)22-14(21)19(8-10-4-6-17-7-5-10)13-18-12(16)11(9-20)23-13/h4-7,9H,8H2,1-3H3

InChI Key

NDFGYCGTQKYVKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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